3-氨基吡啶-4-硫醇

描述

3-Aminopyridine-4-thiol is a compound that is part of a class of heterocyclic aromatic organic compounds containing both amine and thiol functional groups. While the specific compound 3-aminopyridine-4-thiol is not directly mentioned in the provided papers, related compounds and their derivatives are extensively studied due to their wide range of pharmaceutical, biological, and medicinal applications. These compounds serve as 'privileged scaffolds' in drug discovery and are valuable synthetic intermediates for constructing more complex heterocyclic systems .

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, sulfanylmethyl-installed dimethylaminopyridine can be synthesized and used as an additive for native chemical ligation in peptide synthesis . Another method involves the cyclodehydration-aromatization reaction starting from readily available amides to synthesize 3-aminoimidazo[1,2-a]pyridines . Additionally, novel 4-acyl-2-amino-6-sulfanylpyridine-3,5-dicarbonitriles can be synthesized via the reaction of 2-acyl-1,1,3,3-tetracyanopropenides with thiols . The synthesis of N-substituted 3-amino-4-halopyridines is achieved through a deprotection/alkylation protocol mediated by acids . These methods highlight the versatility and adaptability of synthetic approaches to access a variety of pyridine derivatives.

Molecular Structure Analysis

The molecular and crystal structures of related compounds, such as 2-amino-4-methylpyridine derivatives, have been determined and are stabilized by a combination of hydrogen bonds, exhibiting layered arrangements with dimeric motifs . The structure of the amine group in aminopyridines has been studied using microwave spectra and ab initio molecular orbital calculations, providing insights into the geometric preferences of these functional groups .

Chemical Reactions Analysis

The reactivity of pyridine derivatives is influenced by the presence of functional groups. For example, 3-cyanopyridin-2-thiol and its alkyl derivatives can react with halogen derivatives to yield 3-aminothieno[2,3-b]pyridine derivatives . The synthesis of sulfur-containing derivatives of 4-aminopyridines involves transamination and cyclization reactions, demonstrating the complex reactivity patterns that can be exploited for the synthesis of biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are closely related to their molecular structure. The presence of substituents such as nitro groups can significantly affect the vibrational properties, as seen in the vibrational studies and quantum chemical calculations of nitroderivatives of 2-amino-4-methylpyridine . The polarographic reduction of 3,3′-thiobispyridine derivatives indicates the electrochemical behavior of these compounds, which is essential for understanding their reactivity and potential applications .

科学研究应用

核糖核苷酸还原酶抑制

3-氨基吡啶衍生物,如 3-氨基吡啶-2-甲醛硫代半氨基咔唑酮 (3-AP),因其作为核糖核苷酸还原酶抑制剂的作用而受到广泛研究。该酶对于 DNA 合成和修复至关重要,使 3-AP 成为癌症治疗的潜在候选药物。Feun 等人 (2002 年) 的一项研究评估了晚期癌症患者中 3-AP 的药代动力学和肿瘤抑制浓度,揭示了其在不产生明显毒性的情况下达到相关肿瘤抑制浓度的潜力 (Feun 等人,2002 年)。同样,Attia 等人 (2008 年) 探索了 3-AP 在胰腺晚期腺癌中的应用,尽管研究表明对这种类型的癌症活性有限 (Attia 等人,2008 年)。

线粒体靶向

3-氯甲基吡啶基联吡啶面三羰基铼,一种硫醇反应性发光剂,已被证明在线粒体中积累。这表明在生物学研究中成像和靶向线粒体的潜在应用。Amoroso 等人 (2008 年) 强调了这一应用,将其标记为首次使用 3MLCT 发光剂靶向成像中的生物实体 (Amoroso 等人,2008 年)。

神经肌肉传递增强

已证明氨基吡啶(如 4-氨基吡啶)通过靶向电压激活的钙通道 β 亚基来增强突触和神经肌肉传递。此特性使它们可用于治疗神经肌肉疾病。Wu 等人 (2009 年) 提供了证据表明 4-氨基吡啶及其类似物直接刺激神经元中的高压激活 Ca2+ 通道,表明它们在增强神经递质释放方面的潜力 (Wu 等人,2009 年)。

环境生物降解

已经研究了氨基吡啶(如 4-氨基吡啶)在环境中的生物降解,研究结果表明某些细菌可以利用它们作为碳和氮源。Takenaka 等人 (2013 年) 研究了能够降解 4-氨基吡啶的细菌培养物的富集和表征,揭示了所涉及的代谢途径 (Takenaka 等人,2013 年)。

安全和危害

作用机制

Target of Action

3-Aminopyridine-4-thiol, similar to its analogues such as 4-Aminopyridine , primarily targets voltage-gated potassium channels . These channels play a crucial role in the repolarization phase of action potentials in neurons, and their inhibition can lead to prolonged action potentials .

Mode of Action

The compound interacts with its targets by inhibiting voltage-gated potassium channels . This inhibition results in the elongation of action potentials and a heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling .

Biochemical Pathways

The primary biochemical pathway affected by 3-Aminopyridine-4-thiol involves the neuronal transmission process . By inhibiting voltage-gated potassium channels, the compound affects the repolarization phase of the action potential, leading to an increased duration of the action potential . This results in an increased release of neurotransmitters and enhanced neuronal signaling .

Pharmacokinetics

The compound is expected to be widely distributed in the body, including the brain . It is metabolized to 3-N-acetylamifampridine and excreted through the kidneys .

Result of Action

The inhibition of voltage-gated potassium channels by 3-Aminopyridine-4-thiol leads to a prolongation of action potentials and an increased release of neurotransmitters . This results in enhanced neuronal signaling , which can have therapeutic effects in managing certain neurological disorders .

Action Environment

The action of 3-Aminopyridine-4-thiol can be influenced by various environmental factors. For instance, the compound’s absorption can be affected by the pH of the gastrointestinal tract . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and the presence of other substances in the body .

属性

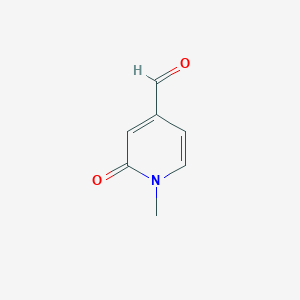

IUPAC Name |

3-amino-1H-pyridine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c6-4-3-7-2-1-5(4)8/h1-3H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODUNSYPGHJXDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562729 | |

| Record name | 3-Aminopyridine-4(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminopyridine-4-thiol | |

CAS RN |

38240-23-2, 89002-13-1 | |

| Record name | 3-Amino-4(1H)-pyridinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38240-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopyridine-4(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopyridine-4-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。